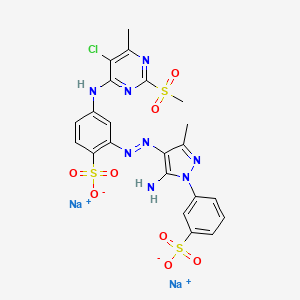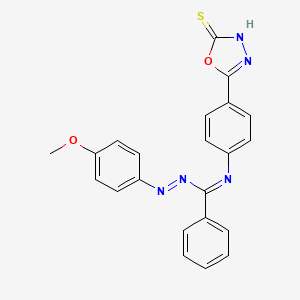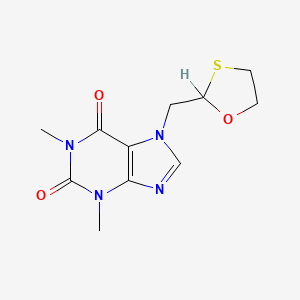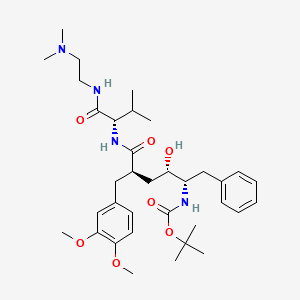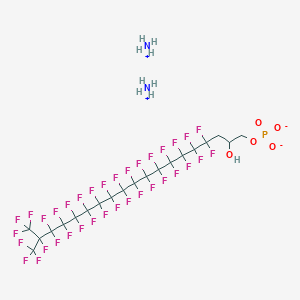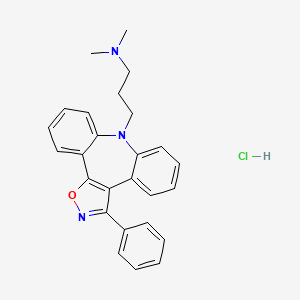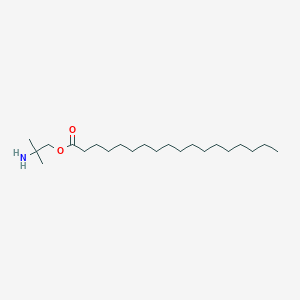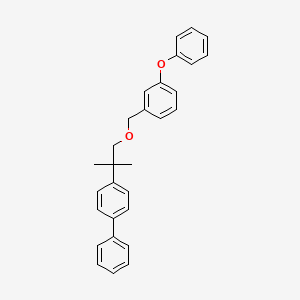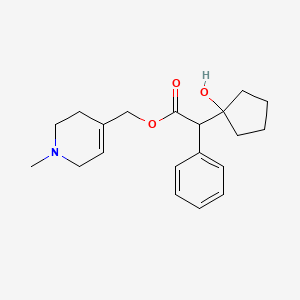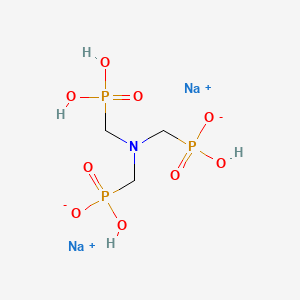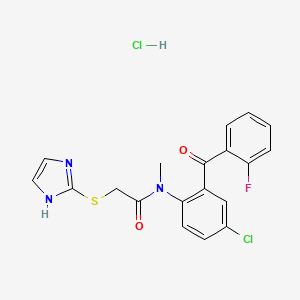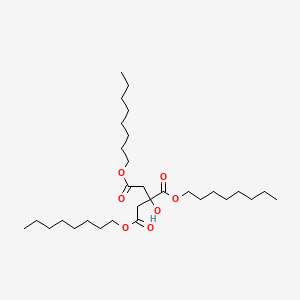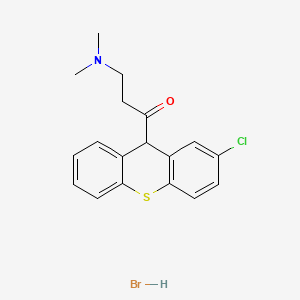
2-Pyridinecarboxylic acid, 5-(2-propenylthio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Pyridinecarboxylic acid, 5-(2-propenylthio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester is a complex organic compound with potential applications in various scientific fields. This compound features a pyridinecarboxylic acid moiety, a propenylthio group, and a benzopyran ester, making it a unique molecule with interesting chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarboxylic acid, 5-(2-propenylthio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester typically involves multi-step organic reactions. The process may start with the preparation of the pyridinecarboxylic acid derivative, followed by the introduction of the propenylthio group through a substitution reaction. The final step involves esterification with the benzopyran derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propenylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyridine ring or the ester group, potentially yielding alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring or the propenylthio group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the propenylthio group may yield sulfoxides, while reduction of the ester group could produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, the compound may be studied for its potential biological activity. The presence of the pyridinecarboxylic acid and benzopyran moieties suggests possible interactions with biological targets, such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. The ester linkage and aromatic groups may contribute to its activity as a drug candidate, potentially targeting specific pathways or diseases.
Industry
In industry, the compound might find applications in the development of new materials or as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
作用機序
The mechanism of action of 2-Pyridinecarboxylic acid, 5-(2-propenylthio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester would depend on its specific interactions with molecular targets. Potential targets could include enzymes, receptors, or other proteins involved in cellular processes. The compound’s structure suggests it may act through binding to these targets, modulating their activity and influencing biological pathways.
類似化合物との比較
Similar Compounds
2-Pyridinecarboxylic acid derivatives: Compounds with similar pyridinecarboxylic acid moieties.
Benzopyran esters: Molecules containing the benzopyran ester linkage.
Propenylthio compounds: Compounds featuring the propenylthio group.
Uniqueness
The uniqueness of 2-Pyridinecarboxylic acid, 5-(2-propenylthio)-, 3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl ester lies in its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
85446-90-8 |
|---|---|
分子式 |
C38H57NO3S |
分子量 |
607.9 g/mol |
IUPAC名 |
[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] 5-prop-2-enylsulfanylpyridine-2-carboxylate |
InChI |
InChI=1S/C38H57NO3S/c1-10-24-43-32-19-20-34(39-25-32)37(40)41-35-29(6)30(7)36-33(31(35)8)21-23-38(9,42-36)22-13-18-28(5)17-12-16-27(4)15-11-14-26(2)3/h10,19-20,25-28H,1,11-18,21-24H2,2-9H3 |
InChIキー |
ZVACAOQESQMIEX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)C3=NC=C(C=C3)SCC=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



